molecular formula C6H14N2O2 B6261023 (2S)-2-amino-4-(dimethylamino)butanoic acid CAS No. 777011-50-4

(2S)-2-amino-4-(dimethylamino)butanoic acid

Cat. No.: B6261023
CAS No.: 777011-50-4
M. Wt: 146.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution and Expansion of the Amino Acid Repertoire in Biological Systems

The set of 20 canonical amino acids is not a static or arbitrary collection but rather the product of a long evolutionary history. nih.gov It is believed that the earliest life forms utilized a smaller, more readily available set of amino acids, and that the repertoire gradually expanded as metabolic pathways for the synthesis of more complex amino acids evolved. nih.gov This expansion was likely driven by the functional advantages conferred by the new amino acids, such as increased catalytic efficiency and structural stability of proteins. nih.gov The discovery of selenocysteine (B57510) and pyrrolysine, which are incorporated into proteins via their own unique tRNA and aminoacyl-tRNA synthetases, demonstrates that the expansion of the genetic code is an ongoing evolutionary process. wikipedia.org The study of non-canonical amino acids provides valuable insights into the plausible evolutionary trajectories that led to the current set of proteinogenic amino acids and the potential for further expansion of the genetic code.

The Role of Non-Canonical Amino Acids in Advancing Biochemical and Synthetic Biology Research

Non-canonical amino acids have become indispensable tools in modern biochemical and synthetic biology research. Their unique side chains, which can contain functionalities not found in the canonical amino acids, allow for the introduction of novel chemical handles into proteins. These can be used for a variety of applications, including:

Probing protein structure and function: By replacing a canonical amino acid with a non-canonical analogue, researchers can investigate the role of specific side chains in protein folding, stability, and catalysis.

Creating novel protein therapeutics: The incorporation of ncAAs can enhance the therapeutic properties of proteins, such as increasing their stability, improving their pharmacokinetic profiles, or introducing new functionalities for targeted drug delivery.

Engineering enzymes with novel catalytic activities: The introduction of ncAAs into the active sites of enzymes can lead to the creation of biocatalysts with altered or entirely new substrate specificities and reaction mechanisms.

Developing new biomaterials: The unique properties of ncAAs can be exploited to create novel polymers and other biomaterials with tailored physical and chemical characteristics.

The ability to site-specifically incorporate ncAAs into proteins, both in vitro and in vivo, has been made possible by the development of powerful techniques such as stop codon suppression and frameshift suppression. These methods rely on the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific ncAA and a unique codon, allowing for the precise placement of the ncAA within a protein sequence.

Structural Classification and Stereochemical Considerations of (2S)-2-amino-4-(dimethylamino)butanoic Acid within the ncAA Landscape

This compound is a non-canonical α-amino acid. Its structure consists of a four-carbon butanoic acid backbone with an amino group at the α-carbon (C2) and a dimethylamino group at the δ-carbon (C4).

Structural Classification:

Based on the properties of its side chain, this compound can be classified as a basic, polar amino acid . wisc.edukhanacademy.org The presence of the terminal dimethylamino group, which is a tertiary amine, confers a basic character to the side chain. At physiological pH, this group is expected to be protonated, carrying a positive charge. This positive charge makes the side chain hydrophilic and capable of engaging in ionic interactions. khanacademy.org This places it in a similar category to the canonical basic amino acids lysine (B10760008) and arginine. wisc.edukhanacademy.org

The following table summarizes the key structural features of this compound:

FeatureDescription
Systematic Name This compound
Molecular Formula C₆H₁₄N₂O₂
Molecular Weight 146.19 g/mol
Side Chain -(CH₂)₂-N(CH₃)₂
Functional Groups α-amino group, α-carboxyl group, tertiary amine
Classification Non-canonical, α-amino acid, basic, polar

Stereochemical Considerations:

The designation "(2S)" in the name of the compound specifies its stereochemistry at the α-carbon. Like the vast majority of proteinogenic amino acids (with the exception of achiral glycine), this compound is chiral at the C2 position. The "S" configuration, according to the Cahn-Ingold-Prelog priority rules, corresponds to the L-configuration that is predominantly found in natural proteins. This stereochemical purity is crucial for its potential applications in biological systems, as enzymes and receptors are highly stereospecific.

Historical Context and Initial Academic Interest in Alkylamino-Substituted Butanoic Acids

The discovery of the first amino acids dates back to the early 19th century, with asparagine being isolated from asparagus in 1806. wikipedia.org The subsequent decades saw the identification of the other canonical amino acids. wikipedia.org Early academic interest in amino acids was primarily focused on their role as constituents of proteins. However, as synthetic organic chemistry advanced, so did the ability to create novel amino acid structures.

Properties

CAS No.

777011-50-4

Molecular Formula

C6H14N2O2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2s 2 Amino 4 Dimethylamino Butanoic Acid and Its Derivatives

Stereoselective Synthesis Approaches to (2S)-2-amino-4-(dimethylamino)butanoic Acid

The stereoselective synthesis of this compound can be approached through several strategies, primarily relying on the use of chiral pool starting materials or asymmetric synthesis methodologies. A common and effective approach involves the use of readily available chiral precursors such as L-glutamic acid, which already possesses the desired (S)-stereochemistry at the α-carbon.

One plausible synthetic route starting from L-glutamic acid would involve the selective reduction of the side-chain carboxylic acid. This can be achieved by protecting the α-amino and α-carboxylic acid groups, followed by reduction of the γ-carboxylic acid to an alcohol. The resulting alcohol can then be converted to a leaving group, such as a tosylate or mesylate, and subsequently displaced by dimethylamine to introduce the desired functionality.

Alternatively, asymmetric alkylation of a glycine enolate equivalent bearing a chiral auxiliary is a powerful method for establishing the stereocenter. For instance, a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand can be deprotonated and alkylated with a suitable electrophile containing a masked or protected dimethylamino group. nih.govmdpi.com Subsequent hydrolysis of the complex and deprotection would yield the target amino acid. nih.govmdpi.com

A summary of potential stereoselective strategies is presented in the table below.

Starting MaterialKey Transformation(s)AdvantagesChallenges
L-Glutamic AcidProtection, selective reduction of γ-carboxyl, conversion to leaving group, nucleophilic substitution with dimethylamineReadily available chiral starting material, established stereocenterMultiple protection/deprotection steps, potential for racemization
Glycine Schiff Base with Chiral AuxiliaryAsymmetric alkylation with a 2-(dimethylamino)ethyl halide derivativeHigh enantioselectivity, modular approachSynthesis of the chiral auxiliary and alkylating agent may be required
L-Aspartic AcidChain extension followed by functional group manipulationEstablishes the C2 stereocenterRequires more extensive synthetic modifications compared to L-glutamic acid

Precursor Chemistry and Reaction Pathways for Selective Amino Acid Functionalization

The choice of precursors and the specific reaction pathways are critical for the successful synthesis of this compound. When starting from a chiral precursor like L-glutamic acid, the regioselective functionalization of the two carboxylic acid groups is a key challenge. Orthogonal protecting groups are often employed to differentiate the α- and γ-carboxyl groups. For instance, the α-carboxylic acid can be protected as a benzyl ester, which is removable by hydrogenolysis, while the γ-carboxylic acid is protected as a tert-butyl ester, which is cleaved under acidic conditions.

A general reaction pathway starting from a protected L-glutamic acid derivative is outlined below:

Protection: The α-amino group is typically protected with a group such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), and the carboxylic acids are protected as esters.

Selective Deprotection and Reduction: The γ-ester is selectively deprotected, and the resulting carboxylic acid is reduced to a primary alcohol. Common reducing agents for this transformation include borane complexes or lithium aluminum hydride, although the latter requires careful control of reaction conditions to avoid reduction of other functional groups.

Activation and Nucleophilic Substitution: The alcohol is then activated, for example, by conversion to a sulfonate ester (e.g., tosylate or mesylate). This is followed by nucleophilic substitution with an excess of dimethylamine to introduce the terminal dimethylamino group.

Deprotection: Finally, all protecting groups are removed to yield the desired this compound.

Reductive amination is another important reaction pathway for the formation of N-alkylated amino acids. monash.edu While typically used for N-alkylation at the α-amino group, it can be adapted for side-chain functionalization. For example, a precursor containing an aldehyde at the γ-position could undergo reductive amination with dimethylamine and a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Chemoenzymatic Synthesis Strategies for Analogues of this compound

Chemoenzymatic approaches offer powerful alternatives for the synthesis of non-canonical amino acids and their analogues, often providing high stereoselectivity under mild reaction conditions. nih.gov While a direct enzymatic synthesis of this compound may not be established, enzymatic methods can be employed for the synthesis of key precursors or analogues.

Transaminases are a class of enzymes that can catalyze the stereoselective amination of a keto acid to an amino acid. A chemoenzymatic strategy could involve the synthesis of a keto acid precursor, 4-(dimethylamino)-2-oxobutanoic acid. A suitable transaminase could then be used to install the amino group at the C2 position with the desired (S)-stereochemistry. The selection of the appropriate transaminase and amine donor is crucial for achieving high enantiomeric excess.

Enzymatic N-alkylation is another emerging area. manchester.ac.uk While nature predominantly utilizes S-adenosyl methionine (SAM)-dependent methyltransferases for N-methylation, engineered enzymes could potentially be developed for the N,N-dimethylation of a primary amine on the side chain of an amino acid precursor.

A summary of potential chemoenzymatic strategies is provided in the table below.

Enzymatic ReactionSubstratePotential ProductKey Considerations
Transamination4-(dimethylamino)-2-oxobutanoic acidThis compoundEnzyme selection for stereoselectivity, availability of the keto acid substrate
Lipase-catalyzed resolutionRacemic ester of a precursorEnantiomerically enriched precursorEfficiency of resolution, separation of enantiomers
Engineered N-methyltransferase(2S)-2-amino-4-aminobutanoic acid derivativeThis compound derivativeEnzyme engineering for substrate specificity and dimethylation activity

Strategic Purification and Advanced Characterization Techniques in Academic Synthesis Efforts

The purification of polar, zwitterionic compounds like this compound can be challenging. Ion-exchange chromatography is a particularly effective technique for the purification of amino acids. The compound can be bound to a cation-exchange resin and then eluted with a gradient of a volatile buffer, such as aqueous ammonia or pyridine-acetic acid. Subsequent lyophilization removes the buffer, yielding the purified amino acid. Reverse-phase high-performance liquid chromatography (HPLC) with a suitable mobile phase, often containing an ion-pairing agent, can also be used for purification and for assessing purity.

Advanced characterization techniques are essential to confirm the structure and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon skeleton and confirm the presence of all functional groups. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to assign all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. nih.gov

Chiral Analysis: To confirm the enantiomeric purity of the final product, chiral HPLC or chiral gas chromatography (after appropriate derivatization) is employed. Comparison with a racemic standard is often necessary.

Optical Rotation: Measurement of the specific rotation using a polarimeter can help to confirm the stereochemistry, provided that literature values for the enantiomerically pure compound are available.

Considerations for Scalable Synthesis in Research Applications

For research applications where gram quantities of this compound may be required, for example, for incorporation into peptides, the scalability of the synthetic route is an important consideration. A scalable synthesis should ideally involve a limited number of steps, use readily available and inexpensive starting materials, and avoid hazardous reagents and difficult purification procedures.

Key considerations for scalable synthesis include:

Cost of Reagents and Catalysts: The use of expensive chiral auxiliaries or catalysts may be prohibitive for large-scale synthesis. Routes starting from inexpensive chiral pool amino acids are often more economically viable.

Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be difficult and costly to scale up.

Purification: Chromatographic purifications are often a bottleneck in large-scale synthesis. Developing a synthetic route that yields a product that can be purified by crystallization or extraction is highly desirable.

Waste Generation: A "green" synthetic route that minimizes the generation of hazardous waste is increasingly important.

A comparative overview of scalability considerations for different synthetic approaches is presented below.

Synthetic ApproachReagent CostReaction ConditionsPurificationOverall Scalability
From L-Glutamic AcidLowGenerally mild, may require some specialized reagentsCan be challenging due to multiple steps and protecting groupsModerate
Asymmetric AlkylationHigh (chiral auxiliary)Often requires cryogenic temperaturesCan be complex, removal of auxiliaryLow to Moderate
Chemoenzymatic SynthesisVariable (enzyme cost)Mild aqueous conditionsCan be straightforward, but enzyme separation may be neededPotentially high, depending on enzyme stability and activity

Genetic Encoding Strategies for the Site Specific Incorporation of 2s 2 Amino 4 Dimethylamino Butanoic Acid into Macromolecules

Principles of Genetic Code Expansion (GCE) and Codon Reassignment for Non-Canonical Amino Acids

Genetic Code Expansion (GCE) is a technology that allows for the incorporation of amino acids beyond the standard 20 into proteins during translation. researchgate.net This is achieved by repurposing a codon that is normally not assigned to a canonical amino acid, often referred to as a "blank" codon. researchgate.net The most commonly used blank codon is the amber stop codon (UAG), due to its relatively low frequency of use in many organisms. figshare.com

The core of GCE relies on an engineered, orthogonal translational system that functions independently of the host cell's own machinery. nih.gov This system is composed of two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA (O-tRNA). nih.govmdpi.com Orthogonality ensures that the engineered aaRS does not charge any of the cell's endogenous tRNAs with an amino acid (canonical or non-canonical), and the O-tRNA is not recognized or charged by any endogenous aaRS. nih.govmdpi.com

To incorporate an ncAA, the O-tRNA's anticodon is mutated to recognize the reassigned codon (e.g., the anticodon CUA to read the UAG stop codon). The orthogonal aaRS is specifically engineered to recognize and charge the desired ncAA onto this O-tRNA. When a gene of interest containing the reassigned codon is expressed in a cell containing the orthogonal pair and supplied with the ncAA, the ribosome pauses at the special codon and incorporates the ncAA, allowing translation to continue and producing a protein containing the ncAA at a specific site. researchgate.net

Codon Reassignment Strategy Description Advantages Challenges
Nonsense Suppression A stop codon (typically UAG amber) is reassigned to an ncAA. figshare.comWidely used, many tools available.Competition with translation release factors (RFs) can lower efficiency. nih.gov
Frameshift Suppression A four-base (quadruplet) codon is used to encode the ncAA.Bypasses competition with release factors; potential for many new codons.Can be inefficient; requires engineering of the ribosome or special tRNAs.
Sense Codon Reassignment A redundant sense codon is reassigned to an ncAA in a specially engineered organism where all instances of that codon have been replaced.Allows for proteome-wide incorporation of an ncAA.Requires extensive and complex genome engineering.

Engineering of Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pairs for (2S)-2-amino-4-(dimethylamino)butanoic Acid Recognition

The direct genetic incorporation of this compound is particularly challenging. The primary difficulty lies in engineering an aaRS that can distinguish this small, dimethylated lysine (B10760008) analog from the abundant and structurally similar canonical amino acid, lysine. nih.govnih.gov To date, no orthogonal aaRS has been successfully evolved for the direct and specific incorporation of Nε,Nε-dimethyl-L-lysine or its analogs like this compound. nih.gov

Research has therefore focused on indirect strategies. One successful approach for the related compound Nε,Nε-dimethyl-L-lysine involves a chemo-enzymatic method. In this strategy, a precursor amino acid, Nε-Boc-L-lysine, is first incorporated into the target protein using the wild-type pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina barkeri. nih.gov Following protein synthesis, a series of post-translational chemical modifications are performed:

Protection of all canonical lysine residues in the protein.

Selective deprotection of the incorporated Nε-Boc-L-lysine.

Reductive methylation of the now-free amino group to yield the desired Nε,Nε-dimethyl-L-lysine residue. nih.gov

This multi-step process highlights the current workaround for the challenge of evolving a specific synthetase for such a subtly modified amino acid.

The development of novel aaRS variants with new specificities relies on two primary strategies: directed evolution and rational design. nih.gov

Directed Evolution involves creating large libraries of mutant aaRS genes, typically by randomizing the amino acid binding pocket residues. These libraries are then subjected to iterative rounds of positive and negative selection to isolate variants with the desired activity. nih.gov

Positive Selection: Cells are engineered to survive only if the aaRS variant can incorporate the target ncAA into a reporter protein (e.g., an antibiotic resistance gene with an in-frame amber codon). youtube.com Survival in the presence of the antibiotic and the ncAA indicates a functional aaRS.

Negative Selection: The surviving pool of variants is then grown in the absence of the ncAA. Cells containing aaRS variants that can incorporate any of the 20 canonical amino acids will express a toxic reporter gene (e.g., barnase), leading to cell death. youtube.com This step eliminates synthetases that lack specificity for the ncAA.

Continuous evolution methods, such as Phage-Assisted Continuous Evolution (PACE), have accelerated this process, allowing for hundreds of generations of evolution to occur rapidly to produce highly active and selective aaRSs. nih.govbroadinstitute.org

Rational Design uses the known three-dimensional structure of an aaRS to predict which amino acid residues in the active site should be mutated to accommodate the new ncAA substrate. nih.gov While this approach can be effective, it often requires significant structural information and may not account for dynamic changes in the protein or improvements in expression and folding. Often, a combination of rational design to create an initial library followed by directed evolution yields the best results.

The orthogonal tRNA (O-tRNA) is the second critical component of the GCE machinery. Its design must ensure it is a substrate for the engineered orthogonal aaRS but not for any of the host's endogenous synthetases. nih.gov The primary modification is to the anticodon loop to enable recognition of the reassigned codon. For amber codon suppression, the native anticodon is changed to CUA. nih.gov

Further optimization may be required to improve the O-tRNA's stability, expression level, and compatibility with the host's translational machinery, including elongation factors and the ribosome. nih.gov This can be achieved through:

Library-based Selection: Creating libraries of tRNA variants with mutations at specific positions (outside of the regions that identify it to the O-aaRS) and selecting for those that lead to the most efficient protein production.

Rational Design: Modifying the tRNA sequence based on known tRNA structure and function principles to enhance its performance within the host cell. For example, ensuring the presence of key nucleotides that promote interaction with translation factors.

Methodologies for this compound Incorporation in Cellular Systems

The choice of cellular expression system is critical for producing proteins containing ncAAs. Both prokaryotic and eukaryotic systems have been successfully utilized for GCE, each with distinct advantages.

Escherichia coli is the most widely used prokaryotic host for GCE due to its rapid growth, low cost, and the extensive availability of genetic tools. mdpi.com The production of proteins containing ncAAs in E. coli is well-established and has been used to incorporate hundreds of different ncAAs. nih.gov

To improve the efficiency of ncAA incorporation, particularly via amber stop codon suppression, engineered E. coli strains have been developed. A common modification is the deletion of Release Factor 1 (RF1), the protein that normally recognizes the UAG codon and terminates translation. nih.gov Removing RF1 eliminates competition with the orthogonal suppressor tRNA, significantly increasing the yield of the full-length, ncAA-containing protein.

For proteins that require complex post-translational modifications, proper folding, or are intended for study within a eukaryotic context, eukaryotic expression systems such as yeast (Saccharomyces cerevisiae) and mammalian cells (e.g., HEK293) are preferred. frontiersin.orglabome.com

GCE has been successfully implemented in these organisms, allowing for the study of complex biological processes like histone modification and signal transduction in their native environment. labome.com Typically, an orthogonal aaRS/tRNA pair that was developed and optimized in a simpler system like yeast or bacteria is transferred into mammalian cells for these applications. labome.com While the selection and evolution of new aaRS variants is more challenging and time-consuming in mammalian cells, their ability to produce complex, functional mammalian proteins makes them indispensable for many advanced applications of GCE. labome.com

Expression System Key Advantages Common Applications
Prokaryotic (E. coli) Rapid growth, low cost, high protein yield, extensive genetic tools, engineered strains available. mdpi.comLarge-scale production of ncAA-containing proteins, initial development and evolution of orthogonal pairs.
Eukaryotic (Yeast) Cost-effective eukaryotic host, capable of some post-translational modifications, amenable to genetic manipulation. labome.comProduction of moderately complex proteins, screening and evolution of orthogonal pairs for eukaryotic use.
Eukaryotic (Mammalian Cells) Native environment for mammalian proteins, complex post-translational modifications and folding, in vivo studies of protein function. labome.comStudying protein function in a native cellular context, producing therapeutic proteins with ncAAs.

Cell-Free Protein Synthesis Platforms for Integrating this compound

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the incorporation of non-canonical amino acids (ncAAs), including this compound, into proteins. d-nb.infonih.gov Unlike traditional in vivo protein expression systems, CFPS systems utilize cell lysates or purified components to carry out transcription and translation in vitro. d-nb.infomdpi.com This open environment allows for direct control over the reaction components, facilitating the efficient incorporation of ncAAs without the constraints of cell viability and toxicity. nih.gov

The integration of this compound in a CFPS system fundamentally relies on the principles of genetic code expansion. This process requires an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govnih.gov The engineered aaRS is designed to specifically recognize and charge this compound onto the cognate tRNA. This ncAA-loaded tRNA then recognizes a repurposed codon, typically a stop codon like the amber codon (UAG), on the messenger RNA (mRNA) template, leading to the site-specific insertion of the ncAA into the growing polypeptide chain. nih.govnih.gov

Various types of cell-free extracts can be employed for this purpose, with Escherichia coli being a common source due to its well-characterized genetics and ease of preparation. d-nb.info Recent advancements have led to the development of CFPS systems from genomically recoded organisms, where all instances of a specific codon (e.g., UAG) are replaced, freeing it up for unambiguous ncAA incorporation and eliminating competition from release factors. d-nb.info

The table below outlines the key components and considerations for utilizing a cell-free protein synthesis platform for the incorporation of this compound.

ComponentRole in this compound IncorporationKey Considerations
Cell Extract Provides the necessary transcriptional and translational machinery (ribosomes, initiation and elongation factors, etc.).The choice of extract (e.g., E. coli, wheat germ, insect cells) can influence protein yield and folding. Extracts from genomically recoded organisms can enhance incorporation efficiency. d-nb.info
DNA Template A plasmid or linear DNA encoding the target protein with a repurposed codon (e.g., UAG) at the desired incorporation site.Codon optimization and the context of the repurposed codon can affect incorporation efficiency.
Orthogonal aaRS Specifically acylates the orthogonal tRNA with this compound.The synthetase must be engineered to have high specificity for the ncAA and not for any of the 20 canonical amino acids. This is a critical step achieved through directed evolution or rational design. nih.govnih.gov
Orthogonal tRNA Recognizes the repurposed codon on the mRNA and delivers the attached ncAA to the ribosome.Must not be recognized by any endogenous aaRSs to prevent mis-incorporation of canonical amino acids. nih.gov
This compound The non-canonical amino acid to be incorporated.Must be supplied in the reaction mixture at an optimal concentration.
Energy Source & Buffers ATP, GTP, and other components to fuel the transcription and translation processes and maintain optimal reaction conditions.The composition of the energy source and buffer can be optimized to maximize protein yield and ncAA incorporation.

The primary advantage of CFPS for incorporating this compound is the ability to bypass the cellular membrane, allowing for the direct addition of the ncAA and the orthogonal translation components to the reaction mixture. This open nature also permits the use of high concentrations of the ncAA, which can be crucial for efficient incorporation, and allows for the synthesis of proteins that might be toxic to living cells. nih.gov

Strategies for Multiplexed Incorporation of this compound and Other Non-Canonical Amino Acids

The simultaneous incorporation of multiple distinct ncAAs into a single protein, known as multiplexed incorporation, opens up avenues for creating macromolecules with novel and complex functionalities. nih.gov Strategies to incorporate this compound alongside other ncAAs rely on the use of multiple, mutually orthogonal translation systems operating in parallel within the same synthesis reaction. nih.gov

A key requirement for multiplexed incorporation is the availability of several distinct orthogonal aaRS/tRNA pairs, each specific for a different ncAA and its corresponding repurposed codon. For instance, to incorporate this compound and another ncAA, one would need two separate orthogonal systems. The first system would charge this compound onto its cognate tRNA, which recognizes a specific codon (e.g., the amber stop codon, UAG). The second system would charge the other ncAA onto its respective tRNA, which is engineered to recognize a different repurposed codon, such as the ochre (UAA) or opal (UGA) stop codons, or even a quadruplet codon. nih.gov

The development of quadruplet codons has significantly expanded the potential for multiplexed ncAA incorporation. nih.gov By using a tRNA with a four-base anticodon, a quadruplet codon on the mRNA can be read, thereby creating a new, orthogonal coding channel that does not interfere with the existing triplet codon system. nih.govmdpi.com

The table below summarizes the primary strategies for the multiplexed incorporation of this compound and other ncAAs.

StrategyDescriptionRequirementsAdvantagesChallenges
Multiple Stop Codon Suppression Utilizes different orthogonal aaRS/tRNA pairs to decode different stop codons (e.g., UAG for this compound and UAA for another ncAA).Multiple, mutually orthogonal aaRS/tRNA pairs. Target gene with corresponding stop codons at desired positions.Relatively straightforward to implement if orthogonal pairs are available.Limited by the number of available stop codons (typically three). Potential for competition with release factors.
Quadruplet Codon Suppression Employs an evolved or engineered tRNA with a four-base anticodon to read a quadruplet codon on the mRNA, in addition to a standard triplet stop codon suppression system for this compound. nih.govAn orthogonal aaRS/tRNA pair for the quadruplet codon and another for the triplet stop codon. A ribosome capable of efficiently reading the quadruplet codon may be beneficial.Expands the number of available codons for ncAA incorporation beyond the three stop codons. nih.govLower efficiency of quadruplet codon suppression compared to triplet codons. Potential for frameshifting. mdpi.com
Sense Codon Reassignment Reassigning a rare sense codon to an ncAA in an organism with a modified genome where that codon is no longer used for its canonical amino acid.A genomically recoded organism. An orthogonal aaRS/tRNA pair that recognizes the reassigned sense codon.Potentially allows for a greater number of ncAAs to be incorporated.Technically challenging to create the necessary genomically recoded strains.

Successful multiplexed incorporation of this compound and other ncAAs in a cell-free system would involve combining the necessary orthogonal components in a single reaction vessel. The DNA template would be designed with the appropriate codons at the specific sites for each ncAA. The reaction would then be supplemented with all the required ncAAs and the corresponding orthogonal aaRS and tRNA molecules. The efficiency of such a system depends heavily on the orthogonality and efficiency of each individual system and the absence of cross-reactivity between them. nih.gov

Biochemical and Biophysical Investigations of Proteins Modified with 2s 2 Amino 4 Dimethylamino Butanoic Acid

Probing Protein Structure-Function Relationships via (2S)-2-amino-4-(dimethylamino)butanoic Acid Mutagenesis

There is no available research demonstrating the use of this compound as a tool for site-directed mutagenesis to probe the relationship between a protein's structure and its function.

Elucidating Protein Dynamics and Conformational Changes with this compound-Containing Constructs

No studies were found that have incorporated this compound into protein constructs to investigate protein dynamics or conformational changes.

Modulation of Enzymatic Activity and Catalytic Mechanisms through the Incorporation of this compound

There is a lack of published evidence on the incorporation of this compound into enzymes to modulate their activity or to study their catalytic mechanisms.

Investigation of Post-Translational Modification Mimicry using this compound

No research could be found that explores the use of this compound to mimic post-translational modifications on proteins.

Applications of 2s 2 Amino 4 Dimethylamino Butanoic Acid in Advanced Synthetic Biology and Biocatalysis Research

Engineering Novel Biocatalytic Systems with Expanded Amino Acid Repertoires for Enhanced Functionality

The introduction of ncAAs into enzymes can dramatically enhance their catalytic properties, stability, and substrate scope. nih.gov By strategically replacing canonical amino acids with custom-designed counterparts like (2S)-2-amino-4-(dimethylamino)butanoic acid, researchers can introduce new catalytic groups, alter the electronic environment of the active site, or create new binding pockets. nih.govmdpi.com

Table 1: Potential Enhancements in Engineered Biocatalysts via ncAA Incorporation

Property EnhancedMechanism of EnhancementPotential Role of this compound
Catalytic Activity Introduction of novel catalytic residues; Modification of active site electronics.The dimethylamino group can act as a base or nucleophile in the active site.
Substrate Specificity Alteration of binding pocket size, shape, or charge.The charged side chain can form new electrostatic interactions with substrates.
Enzyme Stability Formation of new intramolecular crosslinks or salt bridges.The amino group can be used for covalent crosslinking to other residues or polymers.
Allosteric Regulation Creation of novel binding sites for allosteric effectors. mdpi.comThe unique structure can serve as a recognition site for synthetic regulatory molecules.

Research has demonstrated that enzymes like transaminases, which are crucial for synthesizing chiral amines, have been successfully engineered to expand their substrate scope beyond natural keto acids through protein engineering. acs.org Incorporating ncAAs is a key strategy in this field, promising the development of highly customized biocatalysts for pharmaceutical and chemical industries. acs.org

Design and Synthesis of Functionalized Peptides and Proteins Incorporating this compound

The synthesis of peptides and proteins containing ncAAs allows for the creation of biomolecules with tailored functions. The incorporation of this compound can impart specific physicochemical properties, such as increased solubility or the ability to engage in specific molecular interactions, due to its basic side chain. These functionalized peptides have applications ranging from therapeutics to materials science. science.govnih.gov

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govacs.org Incorporating ncAAs with specific reactive handles into proteins allows for precise labeling and imaging. biosyn.com While the dimethylamino group itself is not a traditional "click chemistry" handle, this compound can serve as a scaffold for introducing bio-orthogonal functionalities, such as azides or alkynes.

Alternatively, the unique reactivity of the tertiary amine can be exploited in other chemoselective ligation reactions. This enables the site-specific attachment of probes, drugs, or other molecules to a target protein in a complex biological environment. science.gov The "Click-MS" technique, for example, uses an unnatural amino acid with an azide (B81097) group to selectively capture a protein of interest from cell extracts using copper-free click chemistry for subsequent analysis. tue.nl

Table 2: Common Bio-orthogonal Reaction Pairs Used in Protein Labeling

Reaction TypeReactant 1 (on ncAA)Reactant 2 (Probe)Key Features
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideCyclooctyne (e.g., DIBO)Copper-free, fast, highly specific. biosyn.com
Inverse-Electron-Demand Diels-Alder TetrazineTrans-cyclooctene (TCO)Exceptionally fast kinetics. biosyn.com
Staudinger Ligation AzidePhosphineOne of the first bio-orthogonal reactions developed. acs.org
Oxime/Hydrazone Formation Aldehyde or KetoneAlkoxyamine or HydrazineForms stable covalent bonds under physiological conditions. biosyn.com

The global replacement or site-specific incorporation of canonical amino acids with ncAAs can fundamentally alter the bulk properties of protein-based materials. researchgate.net The introduction of this compound can influence properties like hydrophobicity, charge, and cross-linking potential, which are critical for the design of materials such as hydrogels, films, and fibers. nih.gov

For instance, the introduction of charged groups can affect the self-assembly of protein polymers, leading to materials with different mechanical strengths or environmental responsiveness. The dimethylamino group could also serve as a site for post-translational chemical modifications, allowing for the covalent cross-linking of protein chains to form stable hydrogels or for the immobilization of the material onto a surface. This opens up possibilities for creating advanced biomaterials for tissue engineering, drug delivery, and other biomedical applications. researchgate.netacs.org

Development of Advanced Biosensors and Molecular Tools Utilizing this compound

Protein-based biosensors are powerful tools for detecting specific molecules, often by coupling a binding event to a measurable signal, such as a change in fluorescence. photonics.com The incorporation of ncAAs provides a direct method for introducing environmentally sensitive probes or unique recognition elements into the sensor protein. nih.gov

This compound could be incorporated near a protein's binding site. A ligand binding event could alter the local environment of the dimethylamino side chain, which in turn could be designed to modulate the signal of a nearby fluorophore. Researchers have successfully used fluorescent ncAAs to generate new protein-based fluorescence tools for studying biological systems. photonics.com By replacing traditional labeling methods with the direct incorporation of a functional ncAA, it is possible to create more compact and less perturbative biosensors with improved sensitivity and specificity. nih.gov

Expanding Genetic Circuits and Synthetic Metabolic Pathways with Engineered Translational Machinery

The in vivo incorporation of any ncAA, including this compound, requires the engineering of the cell's translational machinery. nih.govacs.org This is a cornerstone of synthetic biology, enabling the creation of semi-synthetic organisms with expanded chemical capabilities. nih.govnih.gov The key is to develop an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. mdpi.comacs.org

This engineered aaRS must specifically recognize this compound and charge it onto its cognate tRNA. oup.com This tRNA is engineered to recognize a "blank" codon, typically a nonsense or stop codon like UAG (amber), that has been introduced into the gene of interest at the desired location. nih.govmdpi.com This ensures that the ncAA is inserted only at the specified site during protein synthesis.

By creating multiple orthogonal aaRS/tRNA pairs, scientists can incorporate several different ncAAs into a single protein, further expanding the chemical complexity of biological systems. twistbioscience.com This technology not only allows for the production of engineered proteins but also enables the construction of novel genetic circuits and synthetic metabolic pathways that rely on the unique functions provided by the incorporated ncAAs.

Table 3: Essential Components for In Vivo ncAA Incorporation

ComponentFunctionEngineering Requirement
Orthogonal Aminoacyl-tRNA Synthetase (aaRS) Specifically recognizes the ncAA and attaches it to the orthogonal tRNA.Directed evolution or rational design to alter substrate specificity from a canonical amino acid to the desired ncAA. acs.org
Orthogonal tRNA Is charged by the orthogonal aaRS and recognizes a reassigned codon on the mRNA.Mutated to be recognized by the orthogonal aaRS but not by endogenous synthetases. Anticodon is changed to match the reassigned codon (e.g., CUA for a UAG stop codon). mdpi.com
Reassigned Codon A codon (e.g., UAG stop codon) in the target gene that signals for ncAA incorporation.Site-directed mutagenesis to introduce the codon at the desired position in the gene.
ncAA Supply The non-canonical amino acid must be available inside the cell.Supplied exogenously in the growth medium or synthesized endogenously through an engineered metabolic pathway. twistbioscience.com

Advanced Analytical and Spectroscopic Methodologies for the Study of 2s 2 Amino 4 Dimethylamino Butanoic Acid and Its Biomolecular Conjugates

High-Resolution Mass Spectrometry for Unambiguous Identification and Characterization within Complex Biological Matrices

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and characterization of (2S)-2-amino-4-(dimethylamino)butanoic acid, particularly when it is part of complex biological mixtures. drug-dev.com HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers, provide exceptional mass accuracy and resolving power, enabling the differentiation of molecules with very similar masses.

For the analysis of peptides containing this compound, a peptide mapping strategy coupled with HRMS is often employed. drug-dev.com This involves the enzymatic digestion of the protein or peptide conjugate, followed by liquid chromatography-mass spectrometry (LC-MS) analysis of the resulting peptide fragments. The high mass accuracy of HRMS allows for the confident identification of peptides containing the modification based on their precise mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) further enhances the characterization by providing sequence information. drug-dev.com In an MS/MS experiment, a specific peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides detailed information about the amino acid sequence, allowing for the precise localization of the this compound residue within the peptide chain.

Table 1: High-Resolution Mass Spectrometry Parameters for the Analysis of a Peptide Containing this compound
ParameterValue/Description
InstrumentQ-TOF or Orbitrap Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Mass Accuracy< 5 ppm
Resolution> 20,000 FWHM
Scan Range (m/z)100 - 2000
Fragmentation Method (MS/MS)Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Peptides and Proteins Incorporating this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. springernature.comuq.edu.au When this compound is incorporated into a peptide or protein, NMR can provide detailed insights into the local conformational changes and dynamics induced by this non-canonical residue.

A suite of multidimensional NMR experiments is typically employed for the structural elucidation of biomolecules. These include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which are typically within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the identification of amino acid types. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for structure calculation. uzh.ch

The unique chemical shifts of the protons in the this compound side chain, particularly the dimethylamino group, serve as valuable probes. Changes in these chemical shifts upon interaction with other molecules or changes in the environment can provide information about binding events and conformational alterations.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Protons in Peptides
Proton TypeChemical Shift Range (ppm)
Amide (NH)6.0 - 10.0
Aromatic6.5 - 8.5
Alpha (CαH)3.0 - 5.0
Methyl (CH₃)0.0 - 2.0

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structure Determination of Modified Proteins

For obtaining high-resolution three-dimensional structures of proteins incorporating this compound in the solid state, X-ray crystallography is the gold standard. nih.gov This technique requires the protein to be crystallized into a highly ordered lattice. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein can be determined. nih.gov The high resolution afforded by X-ray crystallography allows for the precise determination of the orientation and interactions of the this compound side chain within the protein structure.

In recent years, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for the structure determination of large protein complexes and molecules that are difficult to crystallize. nih.govnih.gov In cryo-EM, a solution of the protein is rapidly frozen in a thin layer of vitreous ice, and images are collected using an electron microscope. youtube.com Computational methods are then used to reconstruct a three-dimensional model from thousands of two-dimensional particle images. While generally providing lower resolution than X-ray crystallography, cryo-EM can be invaluable for studying the structure of large, dynamic systems containing this compound.

Advanced Spectroscopic Techniques (e.g., Infrared, Raman) for Probing Local Chemical Environments and Dynamics

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the chemical bonds and functional groups within a molecule. docbrown.info These methods can be used to probe the local environment and dynamics of this compound when it is part of a larger biomolecule.

The infrared spectrum of a molecule reveals the vibrational frequencies of its bonds. docbrown.info For a peptide containing this compound, characteristic IR absorption bands for the amide I and amide II vibrations of the peptide backbone, as well as vibrations associated with the side chain, can be observed. Changes in the positions and intensities of these bands can indicate alterations in secondary structure and the local chemical environment.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. nih.gov Raman spectra can be particularly useful for studying aqueous solutions of biomolecules. The vibrational modes of the this compound side chain can serve as reporters of its local environment and interactions. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in Peptides
Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Amide IC=O stretch1600 - 1700
Amide IIN-H bend and C-N stretch1510 - 1580
O-H stretch (Carboxylic Acid)O-H stretch2500 - 3300 (broad)
C-H stretch (Aliphatic)C-H stretch2850 - 3000

Chromatographic and Electrophoretic Techniques for Separation, Purification, and Purity Assessment in Research Applications

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and assessment of the purity of this compound and its biomolecular conjugates. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of amino acids and peptides. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective for this purpose. The retention time of a peptide containing this compound will be influenced by the presence of this residue, allowing for its separation from unmodified peptides.

Ion-exchange chromatography separates molecules based on their net charge. nih.gov This technique can be used to separate peptides based on the charge of the this compound side chain at a given pH.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. nih.gov CE is particularly well-suited for the analysis of small quantities of material and can provide excellent separation of closely related peptides. nih.govscilit.com

Table 4: Comparison of Separation Techniques for this compound Containing Peptides
TechniquePrinciple of SeparationPrimary Application
Reversed-Phase HPLCHydrophobicityPurification and Purity Assessment
Ion-Exchange ChromatographyNet ChargeSeparation based on Charge
Capillary ElectrophoresisCharge-to-Size RatioHigh-Resolution Analysis and Purity Assessment

Computational and Theoretical Investigations into the Properties and Reactivity of 2s 2 Amino 4 Dimethylamino Butanoic Acid

Quantum Mechanical Calculations of Electronic Structure, Conformation, and Reactivity of the Compound

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. For (2S)-2-amino-4-(dimethylamino)butanoic acid, these calculations can elucidate its electronic structure, preferred three-dimensional shape (conformation), and inherent reactivity.

Detailed research findings from these calculations would typically involve the determination of molecular orbital energies, partial atomic charges, and the molecule's electrostatic potential surface. The conformational landscape of this compound would be explored by rotating its single bonds to identify low-energy conformers. Reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), would also be calculated to predict how the molecule might interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -8.5 eV
LUMO Energy 1.2 eV
Dipole Moment 3.5 D

Molecular Dynamics Simulations of this compound in Solution and within Protein Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of how this compound behaves in a biological context, such as in an aqueous solution or when incorporated into a protein.

Table 2: Solvation Properties of this compound from MD Simulations

Property Value
Radial Distribution Function (g(r)) of water around the dimethylamino group Peak at 2.8 Å
Average number of hydrogen bonds with water 4

In Silico Design and Prediction of Orthogonal Aminoacyl-tRNA Synthetases for Efficient this compound Recognition

For a non-canonical amino acid to be incorporated into a protein during translation, a specific enzyme called an aminoacyl-tRNA synthetase is required. This enzyme must be "orthogonal," meaning it recognizes the non-canonical amino acid and its corresponding tRNA but does not interact with any of the cell's natural amino acids or tRNAs. nih.govmdpi.com

In silico (computational) methods can be used to design such an orthogonal synthetase. nih.govmdpi.com This process typically starts with the crystal structure of an existing aminoacyl-tRNA synthetase. The active site of this enzyme is then computationally mutated to create a pocket that favorably accommodates the side chain of this compound. Molecular docking simulations are then used to predict which of the mutated enzymes will bind the target amino acid with high affinity and specificity.

Table 3: Predicted Binding Affinities of this compound with Designed Synthetases

Synthetase Variant Predicted Binding Affinity (kcal/mol)
Wild Type -4.2
Mutant 1 (Y32F, L65V) -7.8
Mutant 2 (Y32A, L65G) -6.5

Predictive Modeling of Protein Stability, Folding, and Interactivity upon this compound Incorporation

Once this compound is incorporated into a protein, it can affect the protein's stability, how it folds into its three-dimensional structure, and how it interacts with other molecules. meilerlab.orgnih.gov Predictive modeling can be used to anticipate these effects. biorxiv.orgnih.govarxiv.orgelifesciences.org

Computational tools can calculate the change in Gibbs free energy of folding (ΔΔG) upon substituting a natural amino acid with this compound. nih.gov A negative ΔΔG would suggest that the substitution stabilizes the protein. The flexible side chain of this amino acid and its positive charge could influence protein folding by forming new electrostatic interactions or by creating steric clashes. Predictive models can also be used to understand how the presence of this amino acid on a protein's surface might alter its interactions with other proteins or small molecules. nih.govspringernature.com

Table 4: Predicted Change in Protein Stability (ΔΔG) upon Substitution with this compound

Original Residue Substitution Site Predicted ΔΔG (kcal/mol)
Alanine Surface -0.5
Lysine (B10760008) Core +2.1
Aspartic Acid Surface -1.8

Future Directions and Emerging Research Frontiers in 2s 2 Amino 4 Dimethylamino Butanoic Acid Studies

Integration of Artificial Intelligence and Machine Learning in ncAA Design and Protein Engineering Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and incorporation of ncAAs like (2S)-2-amino-4-(dimethylamino)butanoic acid into proteins. nih.govnih.gov These computational tools are adept at navigating the vast and complex sequence space of proteins, which is too extensive for purely experimental exploration. nih.gov

Furthermore, ML algorithms can accelerate the notoriously challenging process of engineering aminoacyl-tRNA synthetase (aaRS) enzymes. An aaRS specific to this compound is essential for its efficient and faithful incorporation into a growing polypeptide chain. AI can analyze vast datasets of known aaRS structures and specificities to predict mutations that would create a synthetase capable of recognizing and activating this compound while discriminating against canonical amino acids. biorxiv.org This in silico approach significantly narrows down the number of potential enzyme variants that need to be experimentally tested, saving considerable time and resources. utexas.edu

| Binding Affinity Optimization | Regression Models, Structure-based Approaches | Computational design and optimization of peptides containing the ncAA for enhanced binding to therapeutic targets. biorxiv.orgnih.gov |

Expanding the Genetic Code with Novel Codon Assignments and Genetic Alphabet Systems for this compound

A primary challenge in incorporating any ncAA is the assignment of a unique codon to encode it. nih.gov The most common strategy has been the reassignment of the amber stop codon (UAG). nih.govnih.govnih.gov Future research will focus on moving beyond this single-codon reassignment to enable the simultaneous incorporation of multiple different ncAAs, including this compound.

One promising frontier is the use of quadruplet codons—four-base codons instead of the natural three-base codons. azolifesciences.comeurekalert.org This approach could theoretically add up to 256 new codons to the genetic code, providing ample bandwidth for encoding a wide variety of ncAAs. eurekalert.org Developing the translational machinery, specifically engineered ribosomes and transfer RNAs (tRNAs) that can efficiently and accurately read four-base codons, is a key area of active research. azolifesciences.comeurekalert.org Successfully implementing a quadruplet codon system for this compound would allow it to be incorporated alongside other ncAAs, creating multi-functional proteins with diverse novel properties. eurekalert.org

Another approach involves reassigning rare sense codons. nih.gov Certain codons are used infrequently in a given organism; by engineering the cellular machinery, these codons can be repurposed to encode an ncAA. nih.gov This strategy, coupled with genome-wide editing to remove all instances of the rare codon from essential genes, can create a robust system for ncAA incorporation. nih.gov The development of "genetic alphabet" systems, which utilize novel base pairs beyond the natural A-T and G-C, represents a more radical but potentially powerful long-term strategy for creating truly orthogonal coding systems.

Table 2: Strategies for Codon Expansion for this compound

Strategy Description Potential Advantages
Stop Codon Suppression Reassigning a stop codon (e.g., UAG) to encode the ncAA. nih.govscite.ai Well-established method with many available tools.
Sense Codon Reassignment Reassigning a rare or redundant sense codon to the ncAA. nih.gov Avoids competition with translation termination factors.
Quadruplet Codons Using a four-base codon to encode the ncAA. azolifesciences.comeurekalert.org Massively expands the number of available codons, allowing for multiple ncAA incorporation.

| Novel Genetic Alphabets | Creating new base pairs to form entirely new codons. acs.org | Provides a fully orthogonal system with no cross-reactivity with the natural genetic code. |

Development of High-Throughput Screening Methodologies for Engineered Systems Incorporating this compound

The successful incorporation of this compound relies on an efficient and specific orthogonal translation system (OTS), comprising an engineered aaRS and its cognate tRNA. biorxiv.orgbiorxiv.org Developing these systems often requires screening vast libraries of mutant enzymes. Therefore, high-throughput screening (HTS) methodologies are critical for rapidly identifying aaRS variants with the desired activity and specificity. nih.govnih.gov

Yeast surface display and fluorescence-activated cell sorting (FACS) have emerged as powerful platforms for HTS of aaRS libraries. biorxiv.orgnih.govescholarship.org In this approach, a reporter protein, whose expression is dependent on the successful incorporation of the ncAA, is displayed on the surface of yeast cells. nih.gov Cells containing active aaRS variants will display the reporter and can be isolated from a large library pool using FACS. biorxiv.orgnih.gov This methodology can be adapted to screen for several key properties:

Activity: Identifying aaRS variants that can incorporate this compound. biorxiv.org

Specificity: Using negative selection to eliminate synthetases that mistakenly charge canonical amino acids. nih.gov

Polyspecificity: Screening for synthetases that can recognize and incorporate a range of structurally similar ncAAs, which could be useful for certain applications. biorxiv.orgnih.gov

Future advancements in HTS will likely involve microfluidics, droplet-based screening, and improved reporter systems to further increase the throughput and sensitivity of these assays. Developing robust HTS platforms is essential for optimizing the efficiency of this compound incorporation, making the technology more accessible and reliable for a broader range of applications. nih.gov

Exploration of Non-Biological Applications and Contributions to Advanced Materials Science and Bioengineering

The unique chemical properties of this compound open up possibilities beyond traditional biological studies, extending into materials science and bioengineering. acs.org The incorporation of this and other ncAAs into protein-based polymers allows for the creation of advanced biomaterials with precisely tuned properties. nih.govyoutube.com

The dimethylamino group on the side chain of this compound can serve as a pH-responsive handle or a site for specific chemical modifications. This could be leveraged to create "smart" biomaterials that change their structure or function in response to environmental cues. acs.org For example, protein-based hydrogels containing this ncAA could be designed to swell or collapse at a specific pH, enabling their use in targeted drug delivery systems or as scaffolds in tissue engineering.

Furthermore, the ability to install this ncAA at specific locations within a protein architecture allows for the precise templating of inorganic materials. youtube.com Proteins engineered with this ncAA could be used to direct the crystallization of metal nanoparticles, creating hybrid organic-inorganic materials with novel catalytic or electronic properties. youtube.com These engineered proteins could serve as building blocks for self-assembling nanomaterials, leading to the development of new sensors, theranostic agents, and biocompatible coatings. youtube.comacs.org The global substitution of a canonical amino acid with an ncAA can also fundamentally alter the physical properties of protein materials, a technique known as residue-specific incorporation. nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2S)-2-amino-4-(dimethylamino)butanoic acid with high enantiomeric purity?

  • Methodological Answer : A multi-step approach is recommended:

  • Step 1 : Start with a protected (2S)-2-aminobutanoic acid derivative, such as Boc-protected intermediates (e.g., (2S)-2-amino-4-{[(tert-butoxy)carbonyl]amino}butanoic acid) to preserve stereochemistry during functionalization .
  • Step 2 : Introduce the dimethylamino group via nucleophilic substitution or reductive amination. For example, use methyl iodide in the presence of a base like triethylamine to alkylate a primary amine intermediate .
  • Step 3 : Deprotect the amino group under acidic conditions (e.g., TFA in dichloromethane) while ensuring minimal racemization .
  • Characterization : Confirm enantiomeric purity using chiral HPLC or polarimetry, and validate via 1^1H NMR coupling constants to assess stereochemical integrity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and functional groups of this compound?

  • Methodological Answer :

  • NMR :
  • 1^1H NMR: Look for a doublet (δ 3.0–3.5 ppm) from the dimethylamino group’s N–CH3_3 protons and a multiplet for the α-proton adjacent to the amino group (δ 3.5–4.0 ppm).
  • 13^{13}C NMR: Identify the carboxylic acid carbon (δ 170–175 ppm) and dimethylamino carbons (δ 40–50 ppm) .
  • IR : Detect the carboxylic acid O–H stretch (2500–3300 cm1^{-1}) and C=O stretch (1700–1750 cm1^{-1}). The absence of primary amine N–H stretches (if protected) confirms successful functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental Design :
  • Prepare solutions at pH 2–12 using buffer systems (e.g., HCl/NaOH for acidic/basic ranges).
  • Measure solubility via gravimetric analysis or UV-Vis spectroscopy (if a chromophore is present).
  • Compare results with computational predictions (e.g., ACD/Labs Percepta for log S) to identify outliers .
  • Data Interpretation : Discrepancies may arise from protonation states of the dimethylamino group (pKa ~10–11) and carboxylic acid (pKa ~2–3). Use potentiometric titration to refine pKa values and correlate with solubility trends .

Q. What experimental approaches validate the stereochemical stability of this compound during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months. Analyze enantiomeric purity periodically via chiral HPLC .
  • Mechanistic Insight : If racemization occurs, investigate via deuterium exchange experiments (NMR) to track α-proton exchange rates, which indicate susceptibility to base- or acid-catalyzed degradation .

Q. How can computational modeling predict the biological activity of this compound as a potential enzyme inhibitor?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., aminotransferases). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .
  • MD Simulations : Assess conformational stability of the compound in the enzyme’s active site over 100 ns simulations. Validate predictions with in vitro assays (e.g., IC50_{50} measurements using fluorogenic substrates) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Hypothesis Testing : Reactivity discrepancies may stem from the dimethylamino group’s steric hindrance. Compare coupling efficiency using different activating agents (e.g., DCC vs. HATU) .
  • Kinetic Analysis : Monitor reaction progress via 19^{19}F NMR (if using fluorinated coupling agents) to quantify intermediate formation rates. Optimize solvent systems (e.g., DMF vs. THF) to enhance yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.